Sulopenem - 120788-07-0

Sulopenem

Catalog Number: EVT-285904
CAS Number: 120788-07-0
Molecular Formula: C12H15NO5S3
Molecular Weight: 349.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sulopenem is under investigation in clinical trial NCT03357614 (Sulopenem Followed by Sulopenem-etzadroxil/Probenecid vs Ertapenem Followed by Cipro for Complicated UTI in Adults).
Sulopenem is a parenteral thiopenem with broad-spectrum antibacterial activity against most gram-positive and gram-negative bacteria. Sulopenem is not active against Pseudomonas aeruginosa. In addition, this agent is fairly stable against hydrolysis by various beta-lactamases.
Future Directions
  • Clinical Trials: Further clinical trials are needed to confirm the efficacy and safety of Sulopenem for various infections, including complicated UTIs, intra-abdominal infections, and Mycobacterium abscessus lung disease. [, , , ]
  • Resistance Monitoring: Continuous surveillance of emerging resistance to Sulopenem is crucial to ensure its long-term efficacy. [, ]
  • Combination Therapy: Exploring synergistic combinations of Sulopenem with other antibiotics or β-lactamase inhibitors could further enhance its effectiveness and combat multi-drug resistant strains. [, , , ]
  • Biodefense Applications: Evaluating Sulopenem as a potential medical countermeasure against bio-threat pathogens like Bacillus anthracis is an area of interest due to its broad spectrum and oral bioavailability. [, ]

Cefuroxime

Compound Description: Cefuroxime is a second-generation cephalosporin antibiotic available in both oral and intravenous formulations. It exhibits activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) [, ].

Relevance: Cefuroxime demonstrates synergistic effects in combination with Sulopenem against Mycobacterium abscessus [, ]. This synergistic activity is attributed to their combined interaction with L,D-transpeptidases (LDTs), particularly LdtMab2, involved in cell wall synthesis []. Cefuroxime also enhances Sulopenem's bactericidal activity against Mycobacterium tuberculosis, highlighting the potential of this combination for tuberculosis treatment [].

Durlobactam

Compound Description: Durlobactam is a non-β-lactam β-lactamase inhibitor (BLI) that protects β-lactam antibiotics from degradation by certain β-lactamases. It exhibits broad-spectrum activity against various β-lactamases, including class A, C, and some class D enzymes [].

Relevance: Durlobactam further enhances the synergistic antibacterial effect observed with the combination of Sulopenem and Cefuroxime against Mycobacterium abscessus []. The addition of Durlobactam results in a greater reduction of colony-forming units (CFUs) compared to the dual-drug combination alone, suggesting a potential for improved treatment outcomes [].

Avibactam

Compound Description: Avibactam, similar to Durlobactam, is a non-β-lactam β-lactamase inhibitor. It protects partner β-lactam antibiotics from degradation by a wide range of β-lactamases, including class A, C, and some class D enzymes [, ].

Relevance: Similar to Durlobactam, Avibactam enhances the antibacterial effect of Sulopenem when combined with Cefuroxime against Mycobacterium abscessus []. It also demonstrates synergy with Sulopenem and Tebipenem against Escherichia coli producing extended-spectrum β-lactamases or AmpC enzymes [].

Tebipenem

Compound Description: Tebipenem is an oral carbapenem antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria [, ]. It inhibits bacterial cell wall synthesis by binding to PBPs [].

Relevance: Tebipenem exhibits a similar activity profile to Sulopenem against Escherichia coli producing extended-spectrum β-lactamases or AmpC enzymes, particularly when combined with Taniborbactam []. It also demonstrates synergistic bactericidal activity with Cefuroxime against Mycobacterium abscessus, suggesting a potential therapeutic strategy similar to that of Sulopenem [].

Taniborbactam

Compound Description: Taniborbactam is a novel, potent, and broad-spectrum non-β-lactam β-lactamase inhibitor that protects β-lactam antibiotics from enzymatic degradation [].

Relevance: When combined with Taniborbactam, both Tebipenem and Sulopenem exhibit low minimum inhibitory concentration (MIC) values against various strains of Escherichia coli, including those producing metallo-β-lactamases []. This highlights the potential of Taniborbactam to broaden the activity of these antibiotics against resistant strains.

Amoxicillin

Compound Description: Amoxicillin is a widely used β-lactam antibiotic belonging to the penicillin group. It demonstrates activity against a broad range of Gram-positive and Gram-negative bacteria by inhibiting bacterial cell wall synthesis [, ].

Relevance: While Amoxicillin alone shows limited activity against Mycobacterium abscessus, it demonstrates strong bactericidal synergy when combined with Sulopenem, Tebipenem, or Cefuroxime in the presence of Avibactam []. This synergistic effect underscores the potential of combining Amoxicillin with these antibiotics for treating Mycobacterium abscessus infections.

Imipenem

Compound Description: Imipenem is a broad-spectrum carbapenem antibiotic used to treat a wide variety of bacterial infections [, , , , ].

Meropenem

Compound Description: Meropenem is another broad-spectrum carbapenem antibiotic used for various bacterial infections [, , ].

Relevance: Sulopenem demonstrates similar in vitro activity to Meropenem against Escherichia coli []. In murine systemic infection models, Sulopenem shows superior efficacy compared to Meropenem against Staphylococcus aureus and Streptococcus pneumoniae [].

Ertapenem

Compound Description: Ertapenem, like Meropenem and Imipenem, belongs to the carbapenem class of antibiotics and is utilized for treating a range of bacterial infections [, , ].

Ciprofloxacin

Compound Description: Ciprofloxacin is a fluoroquinolone antibiotic that exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria [, , , , , ].

Probenecid

Compound Description: Probenecid is an organic anion transport inhibitor that blocks the renal excretion of certain drugs, including β-lactam antibiotics [, , ].

Relevance: Probenecid is co-formulated with the oral prodrug of Sulopenem, Sulopenem Etzadroxil, to enhance its pharmacokinetic properties [, , ]. Co-administration of Probenecid increases the area under the curve (AUC) of Sulopenem, extends its half-life, and prolongs the time above the minimum inhibitory concentration (MIC), leading to improved efficacy [, ].

Overview

The compound (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a complex organic molecule that belongs to a class of compounds known as bicyclic compounds. It features a unique bicyclic structure that includes sulfur and nitrogen atoms, which are integral to its biological activity. This compound is primarily studied for its potential applications in medicinal chemistry, particularly in the development of antibiotics and other therapeutic agents.

Source and Classification

This compound is classified under the category of thiazolidine derivatives and is notable for its antimicrobial properties. The structural classification indicates that it contains both a bicyclic framework and functional groups such as carboxylic acids, hydroxyl groups, and thioethers. Its systematic name reflects the stereochemistry at specific chiral centers, which is crucial for its biological activity.

Synthesis Analysis

Methods

The synthesis of this compound typically involves several key steps:

  1. Formation of the Bicyclic Core: The bicyclic structure can be synthesized through cyclization reactions involving appropriate precursors that contain sulfur and nitrogen functionalities.
  2. Introduction of Functional Groups: Functional groups such as the hydroxyethyl group and the oxothiolan moiety can be introduced via nucleophilic substitution or coupling reactions.
  3. Chirality Control: The stereochemistry at the 5R and 6S positions can be controlled using chiral catalysts or starting materials, ensuring that the final product possesses the desired configuration.

Technical Details

The synthesis often employs techniques such as:

  • Refluxing in suitable solvents to facilitate reactions.
  • Chromatographic purification to isolate the desired product from by-products.
  • Spectroscopic methods (e.g., Nuclear Magnetic Resonance spectroscopy) to confirm the structure and purity of the synthesized compound.
Molecular Structure Analysis

Structure

The molecular structure of (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid can be represented using various structural formulas:

  1. Lewis Structure: Shows all atoms and bonds explicitly.
  2. Condensed Structural Formula: Provides a simplified representation focusing on connectivity.
  3. Skeletal Formula: Highlights the carbon framework while implying hydrogen atoms.

Data

The molecular formula can be derived from its systematic name, indicating the presence of carbon, hydrogen, oxygen, sulfur, and nitrogen atoms. The molecular weight can be calculated based on these components.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for organic molecules with functional groups:

  1. Nucleophilic Substitution Reactions: Particularly involving the hydroxyl or thiol groups.
  2. Acid-base Reactions: Due to the presence of carboxylic acid functionality.
  3. Redox Reactions: Potentially involving the carbonyl group in biological contexts.

Technical Details

Reactions are often characterized using:

  • Mass Spectrometry: To determine molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (FTIR): To identify functional groups based on bond vibrations.
Mechanism of Action

Process

The mechanism of action for this compound is primarily linked to its interaction with biological targets such as bacterial enzymes or receptors:

  1. Inhibition of Enzyme Activity: It may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  2. Binding Affinity: The stereochemistry plays a significant role in determining how effectively it binds to these targets.

Data

Kinetic studies can provide insights into binding affinities and inhibition constants, which are critical for understanding its pharmacological profile.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Typically determined through differential scanning calorimetry.
  • Solubility: Solubility studies in various solvents help assess potential formulation strategies.

Chemical Properties

  • Stability: Stability studies under different pH conditions can indicate how well the compound retains its structure over time.

Relevant analyses include:

  • Thermogravimetric Analysis (TGA): To study thermal stability.
Applications

Scientific Uses

This compound has potential applications in:

  1. Antibiotic Development: Due to its structural features that may inhibit bacterial growth.
  2. Pharmaceutical Research: As a lead compound for developing new therapeutics targeting specific diseases.

Properties

CAS Number

120788-07-0

Product Name

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

IUPAC Name

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Molecular Formula

C12H15NO5S3

Molecular Weight

349.5 g/mol

InChI

InChI=1S/C12H15NO5S3/c1-5(14)7-9(15)13-8(11(16)17)12(20-10(7)13)19-6-2-3-21(18)4-6/h5-7,10,14H,2-4H2,1H3,(H,16,17)/t5-,6+,7+,10-,21-/m1/s1

InChI Key

FLSUCZWOEMTFAQ-PRBGKLEPSA-N

SMILES

CC(C1C2N(C1=O)C(=C(S2)SC3CCS(=O)C3)C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

CP-70,429; CP 70,429; CP70,429; CP-70429; CP 70429; CP70429; Sulopenem.

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)SC3CCS(=O)C3)C(=O)O)O

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)S[C@H]3CC[S@@](=O)C3)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.